2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid
CAS No.: 20227-26-3
Cat. No.: VC21129442
Molecular Formula: C15H14N4O4
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20227-26-3 |
|---|---|
| Molecular Formula | C15H14N4O4 |
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C15H14N4O4/c1-7-4-9-10(5-8(7)2)18(3)13-12(16-9)14(22)19(6-11(20)21)15(23)17-13/h4-5H,6H2,1-3H3,(H,20,21) |
| Standard InChI Key | GJSCQGXLPDWOMG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C |
Introduction
2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid is a compound that belongs to the pteridine family, specifically a derivative of benzo[g]pteridine. This compound is structurally related to lumiflavin, which is a synthetic analog of riboflavin (vitamin B2). The compound's structure includes a benzo[g]pteridine core with trimethyl substitutions at positions 7, 8, and 10, and it features a 2,4-dioxo functionality. Additionally, it has an acetic acid moiety attached at the 3-position of the pteridine ring.
Molecular Formula and Weight
-
Molecular Formula: C15H16N4O4
-
Molecular Weight: 316.31 g/mol
Synonyms and Identifiers
-
CAS Number: 50635-52-4
-
PubChem CID: 6452227
-
DSSTox Substance ID: DTXSID00198678
Synthesis and Characterization
The synthesis of 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid typically involves modifications of lumiflavin derivatives. The compound has been studied for its potential applications in biochemistry and pharmacology, particularly in relation to its structural similarity to flavins.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid | C15H16N4O4 | 316.31 g/mol | 50635-52-4 |
| 7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione | C13H14N4O2 | 258.28 g/mol | 62706-24-5 |
| Lumiflavin | C13H14N4O3 | 266.27 g/mol | 1088-56-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume